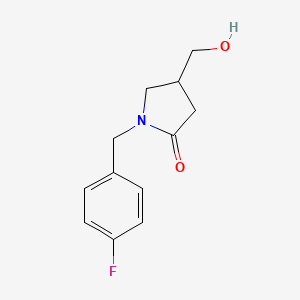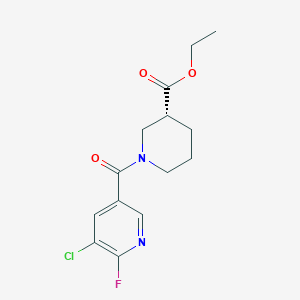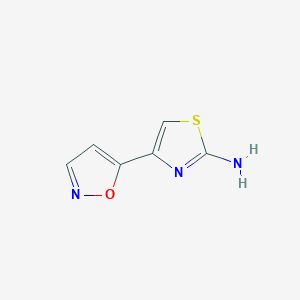![molecular formula C74H21N B2882161 N-Phenyl-2-hexyl[60]fulleropyrrolidine CAS No. 1426332-00-4](/img/structure/B2882161.png)
N-Phenyl-2-hexyl[60]fulleropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-hexyl[60]fulleropyrrolidine is a fullerene derivative that has garnered significant interest in the scientific community due to its unique structural and electronic properties. This compound is characterized by the attachment of a phenyl and a hexyl group to a [60]fullerene core through a pyrrolidine ring. The molecular formula of this compound is C74H21N, and it has a molecular weight of 923.99 g/mol .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-Phenyl-2-hexyl[60]fulleropyrrolidine. For instance, the compound is sensitive to light and air , which could affect its stability and activity. Other factors, such as temperature, pH, and the presence of other molecules, could also influence its action.
Preparation Methods
The synthesis of N-Phenyl-2-hexyl[60]fulleropyrrolidine typically involves the Prato reaction, which is a 1,3-dipolar cycloaddition of azomethine ylides to fullerenes. The reaction conditions often include the use of a solvent such as toluene and a base like triethylamine. The azomethine ylide is generated in situ from the reaction of an aldehyde (such as benzaldehyde) and an amino acid (such as sarcosine) in the presence of the fullerene .
Chemical Reactions Analysis
N-Phenyl-2-hexyl[60]fulleropyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) to yield reduced fullerene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of fullerene epoxides, while reduction yields hydrogenated fullerene derivatives.
Scientific Research Applications
N-Phenyl-2-hexyl[60]fulleropyrrolidine has a wide range of scientific research applications, including:
Chemistry: It is used as an electron acceptor in organic photovoltaic (OPV) cells, where it helps improve the efficiency of solar energy conversion.
Medicine: Research is ongoing into its use as an antioxidant and in photodynamic therapy for cancer treatment.
Comparison with Similar Compounds
N-Phenyl-2-hexyl[60]fulleropyrrolidine can be compared to other fullerene derivatives, such as:
[6,6]-Phenyl-C61-butyric acid methyl ester (PCBM): A widely used electron acceptor in OPV cells, known for its high efficiency.
N-Methyl-2-phenyl[60]fulleropyrrolidine: Similar in structure but with a methyl group instead of a hexyl group, affecting its solubility and electronic properties.
N-Phenyl-2-ethyl[60]fulleropyrrolidine: Another derivative with an ethyl group, which also influences its physical and chemical characteristics.
This compound stands out due to its specific combination of phenyl and hexyl groups, which provide a balance of solubility and electronic properties, making it particularly suitable for certain applications in materials science and photovoltaics.
Properties
InChI |
InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXPMQOHHXXOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
924.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dimethylphenyl)-5-methyl-1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2882079.png)
![1-(4-Methoxyphenyl)-3-[(2-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2882080.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2882084.png)

![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2882087.png)
![3-(3-But-3-ynyldiazirin-3-yl)-N-[1-(2-methylsulfonylpyrimidin-4-yl)cyclopropyl]propanamide](/img/structure/B2882088.png)
![1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2882090.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2882092.png)


![4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2882099.png)

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)
